1-[(4-chlorobenzyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide
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Overview
Description
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines a piperidine ring with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction where a suitable leaving group is replaced by the 4-chlorophenyl group.
Attachment of the methanesulfonyl group: This can be done using methanesulfonyl chloride in the presence of a base.
Incorporation of the 3,4-dimethoxyphenyl group: This step may involve a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the aromatic group to the piperidine ring.
Formation of the carboxamide group: This can be achieved through an amidation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-METHOXYPHENYL)METHANESULFONYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE
- 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE
Uniqueness
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the 4-chlorophenyl group, which may impart specific chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with desired characteristics.
Properties
Molecular Formula |
C23H29ClN2O5S |
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Molecular Weight |
481.0 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H29ClN2O5S/c1-30-21-8-5-17(15-22(21)31-2)9-12-25-23(27)19-10-13-26(14-11-19)32(28,29)16-18-3-6-20(24)7-4-18/h3-8,15,19H,9-14,16H2,1-2H3,(H,25,27) |
InChI Key |
ARYRZIXXBLIZBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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